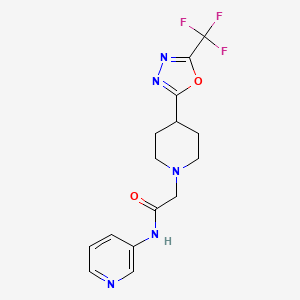
5-Ethyl-3,3-dimethylpiperazine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Ethyl-3,3-dimethylpiperazine-2,6-dione, also known as Etazolate, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that has been extensively studied for its potential therapeutic properties. In
Scientific Research Applications
Synthesis and Chemical Reactions
Condensation Reactions : 5-Ethyl-3,3-dimethylpiperazine-2,6-dione has been used in condensation reactions with aldehydes, leading to the synthesis of compounds like albonoursin and various 3,6-diarylidenepiperazine-2,5-diones. This process involves derivatives of 2-methyl-3-phenylserine, with discussions on reaction mechanisms and stereochemistry (Gallina & Liberatori, 1974).
Synthesis of Diarylidenepiperazine Diones : The molecule has been used in the one-pot synthesis of compounds like 3,6-bis(5'-bromo-3'-indolyl)-1,4-dimethylpiperazine-2,5-dione, utilizing sarcosine anhydride and 5-bromoindole. This has implications in the development of derivatives characterized by NMR and mass spectrometry (Crooke et al., 2009).
Stereochemistry in Synthesis : Studies have explored the synthesis of isomers of 1,4-dimethyl and 1,4-diacetyl-3,6-dibenzylpiperazine-2,5-dione, highlighting the importance of stereochemistry in these processes (Marcuccio & Elix, 1985).
Catalytic and Biochemical Applications
Asymmetric Hydrogenation : The molecule has been a substrate in Ir-catalyzed double asymmetric hydrogenation, providing an approach to synthesize chiral 3,6-disubstituted-2,5-diketopiperazines. This process is significant for its high yields and excellent enantioselectivity, contributing to the construction of cyclic dipeptides (Ge et al., 2019).
Anticonvulsant Agent Synthesis : In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for anticonvulsant activities. This includes the design and study of 3,5-diarylpiperidin-2,6-diones from ethyl 2-arylacetates, formaldehyde, and ammonia/aliphatic/aromatic amines (Babu et al., 2012).
Sulfenylation Reactions : Research into the sulfenylation of substituted imines like N-methyl-3,3-dimethylpyrrolidine-2,5-dione has provided insights into the reaction conditions and product distribution when compared to closely related compounds, including 5-Ethyl-3,3-dimethylpiperazine-2,6-dione (Seitz & Needham, 1983).
properties
IUPAC Name |
5-ethyl-3,3-dimethylpiperazine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-4-5-6(11)9-7(12)8(2,3)10-5/h5,10H,4H2,1-3H3,(H,9,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAVSHRRUDMKHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=O)C(N1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B2415985.png)
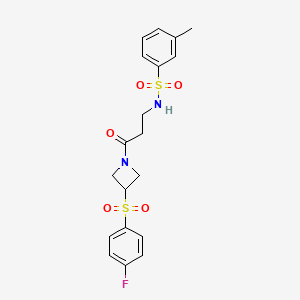
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2415987.png)
![Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415988.png)

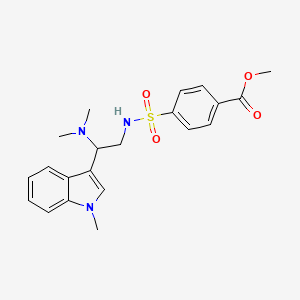


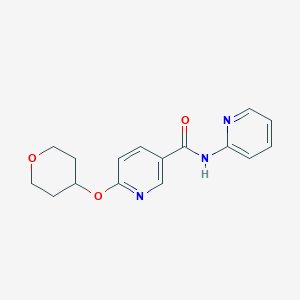
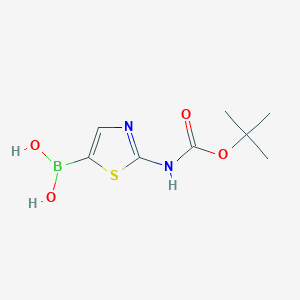
![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2416001.png)
![2-[(4-Tert-butylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2416002.png)
![ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate](/img/structure/B2416004.png)
